Cas no 90048-86-5 ({bicyclo3.1.0hexan-6-yl}methanamine)
{bicyclo3.1.0hexan-6-yl}methanamine Chemical and Physical Properties
Names and Identifiers
-
- {bicyclo3.1.0hexan-6-yl}methanamine
- SCHEMBL18632991
- AKOS006362530
- bicyclo[3.1.0]hexan-6-ylmethanamine
- {bicyclo[3.1.0]hexan-6-yl}methanamine
- 90048-86-5
- EN300-1662430
-
- Inchi: 1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2
- InChI Key: QFWULHZMHICFSN-UHFFFAOYSA-N
- SMILES: NCC1C2CCCC21
Computed Properties
- Exact Mass: 111.104799419g/mol
- Monoisotopic Mass: 111.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 90.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
{bicyclo3.1.0hexan-6-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1662430-0.05g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 0.05g |
$816.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-0.1g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 0.1g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-0.25g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 0.25g |
$893.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-0.5g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 0.5g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-1.0g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-2.5g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 2.5g |
$1903.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-5.0g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 5g |
$2816.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-10.0g |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 10g |
$4176.0 | 2023-06-04 | ||
| Enamine | EN300-1662430-50mg |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 50mg |
$816.0 | 2023-09-21 | ||
| Enamine | EN300-1662430-100mg |
{bicyclo[3.1.0]hexan-6-yl}methanamine |
90048-86-5 | 100mg |
$855.0 | 2023-09-21 |
{bicyclo3.1.0hexan-6-yl}methanamine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on {bicyclo3.1.0hexan-6-yl}methanamine
{bicyclo3.1.0hexan-6-yl}methanamine (CAS No. 90048-86-5): A Comprehensive Overview
{bicyclo3.1.0hexan-6-yl}methanamine (CAS No. 90048-86-5) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its bicyclic framework and a primary amine functional group, offers a versatile platform for the development of novel therapeutic agents and chemical probes.
The bicyclo[3.1.0]hexane scaffold is a key structural feature of {bicyclo3.1.0hexan-6-yl}methanamine. This scaffold is known for its rigidity and conformational constraints, which can influence the compound's biological activity and pharmacokinetic properties. The presence of the primary amine group further enhances the compound's reactivity and functional versatility, making it an attractive starting point for various chemical transformations.
Recent advancements in synthetic chemistry have led to the development of efficient methods for the preparation of {bicyclo3.1.0hexan-6-yl}methanamine. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which enable the construction of complex bicyclic structures with high stereoselectivity and regioselectivity. These synthetic strategies have significantly expanded the scope of applications for this compound in both academic and industrial settings.
In the realm of medicinal chemistry, {bicyclo3.1.0hexan-6-yl}methanamine has shown promise as a lead compound for the development of new drugs targeting various diseases. For instance, studies have demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for treating conditions such as cardiovascular diseases, neurological disorders, and metabolic disorders. The rigid structure of the bicyclo[3.1.0]hexane scaffold can help improve receptor selectivity and reduce off-target effects, thereby enhancing therapeutic efficacy and safety.
Furthermore, {bicyclo3.1.0hexan-6-yl}methanamine has been explored as a scaffold for designing inhibitors of protein-protein interactions (PPIs). PPIs play crucial roles in many biological processes and are increasingly recognized as important therapeutic targets. The ability to modulate these interactions with small molecules like {bicyclo3.1.0hexan-6-yl}methanamine could open new avenues for drug discovery and development.
In addition to its potential in drug discovery, {bicyclo3.1.0hexan-6-yl}methanamine has also found applications in chemical biology research. Its unique structural features make it an excellent tool for probing protein function and structure in living systems. For example, it can be used to develop chemical probes that selectively bind to specific proteins or protein complexes, providing insights into their biological roles and mechanisms of action.
The physicochemical properties of {bicyclo3.1.0hexan-6-yl}methanamine have been extensively studied to understand its behavior in different environments. Its solubility, stability, and reactivity are key factors that influence its utility in various applications. Researchers have optimized these properties through modifications such as functional group substitution and stereochemical manipulation, leading to improved performance in both experimental settings and practical applications.
In conclusion, {bicyclo3.1.0hexan-6-yl}methanamine (CAS No. 90048-86-5) is a versatile compound with significant potential in multiple areas of chemical and pharmaceutical research. Its unique structural features and functional groups make it an attractive candidate for developing new drugs, chemical probes, and other advanced materials. Ongoing research continues to uncover new applications and optimize its properties, further solidifying its importance in the scientific community.
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